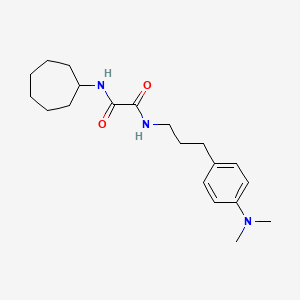![molecular formula C14H17ClN4O B2409342 N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide CAS No. 2411219-90-2](/img/structure/B2409342.png)
N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide: is a synthetic organic compound that features a benzimidazole ring fused to a piperidine ring, with a chloroacetamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or orthoesters.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Chloroacetamide Group: The final step involves the reaction of the benzimidazole-piperidine intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity starting materials to minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of benzimidazole.
Substitution: Substituted chloroacetamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy, such as certain cancers and parasitic infections.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting their normal function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the chloroacetamide group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. This combination of interactions can lead to the inhibition of key biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
- N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide
- 4-(1H-Imidazol-1-yl)aniline
- 2,2’-Bipyridyl
Comparison:
- N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide: Similar in structure but with a but-2-ynamide group instead of a chloroacetamide group, which may alter its reactivity and biological activity.
- 4-(1H-Imidazol-1-yl)aniline: Contains an imidazole ring instead of a benzimidazole ring, which can affect its binding properties and overall activity.
- 2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry, differing significantly in structure and application from N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and potential therapeutic use.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c15-9-13(20)16-10-5-7-19(8-6-10)14-17-11-3-1-2-4-12(11)18-14/h1-4,10H,5-9H2,(H,16,20)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTFYRCYHDZMAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)


![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)

![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2409269.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2409271.png)


![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)

![ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2409282.png)
